![molecular formula C16H15N3O2S B2487380 N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896338-04-8](/img/structure/B2487380.png)

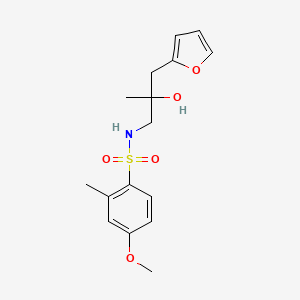

N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

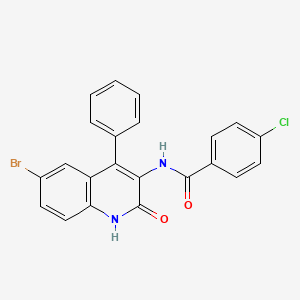

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, synthesis of partially and completely substituted pyrimidines has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines can be modified by substituting different groups at various positions on the ring .Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For instance, they can react with chalcones and benzamidine hydrochloride in the presence of choline hydroxide .Scientific Research Applications

Antitumor Drugs

This compound has been identified as a potent dual inhibitor of Mer and c-Met kinases, which are commonly overexpressed in various tumors . It has demonstrated robust inhibitory activity against these kinases, making it a promising candidate for effective tumor treatment .

Antiproliferative Activities

The compound has shown good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells . This suggests its potential use in inhibiting the growth of these cancer cells.

Inhibitor of Cell Migration

It has exhibited dose-dependent cytotoxicity and hindered migration of HCT116 cancer cells . This could be particularly useful in preventing the spread of cancer cells in the body.

Antimicrobial Applications

Pyrimidine derivatives, such as this compound, have found widespread therapeutic applications, including antimicrobial treatments . They could potentially be used to treat various bacterial infections.

Antimalarial Applications

Pyrimidine derivatives have also been used in antimalarial treatments . This compound could potentially be developed into a drug for treating malaria.

Antiviral Applications

The structural diversity and synthetic accessibility of pyrimidine derivatives make them suitable for antiviral applications . This compound could be explored for its potential antiviral properties.

Anti-inflammatory Applications

Pyrimidine derivatives have been reported to possess anti-inflammatory properties . This compound could potentially be used to treat inflammatory conditions.

Analgesic Applications

Pyrimidine derivatives have been used as analgesics . This compound could potentially be developed into a pain-relieving medication.

Mechanism of Action

Target of Action

It is known that similar pyrimidine carboxamide derivatives have been evaluated for their fungicidal activities . These compounds have shown potential as fungicidal agents, suggesting that their targets may be enzymes or proteins essential to the survival and proliferation of fungi .

Mode of Action

Pyrimidine derivatives have been recognized as inhibitors of certain inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that the compound may interact with its targets by inhibiting their activity, leading to a decrease in the production of these mediators and thus exerting an anti-inflammatory effect .

Biochemical Pathways

Given the potential anti-inflammatory effects of similar pyrimidine derivatives, it can be inferred that the compound may affect pathways related to inflammation . These could include the arachidonic acid pathway, the cytokine signaling pathway, and the nuclear factor κB (NF-κB) pathway .

Result of Action

Similar pyrimidine carboxamide derivatives have shown potential fungicidal activities against certain fungi . This suggests that the compound may lead to the death of fungal cells, possibly by disrupting essential cellular processes .

Future Directions

Research on pyrimidines is ongoing, and there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

N-(2-ethylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-3-11-6-4-5-7-13(11)18-14(20)12-8-17-16-19(15(12)21)9-10(2)22-16/h4-9H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKAAKIVTJFRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN=C3N(C2=O)C=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Cyclopropyl-6-methoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2487297.png)

![tert-butyl 2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2487308.png)

![2-{[2-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]sulfanyl}-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2487310.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2487315.png)

![1'-(3,4-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2487316.png)

![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)